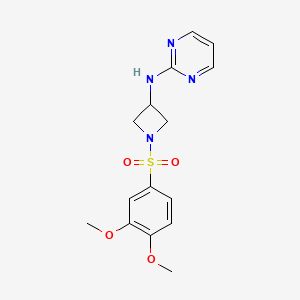

N-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Description

N-(1-((3,4-Dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a synthetic compound featuring a pyrimidin-2-amine core linked to a 3,4-dimethoxyphenylsulfonyl-substituted azetidine ring. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition or receptor modulation. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting kinases or other enzymes requiring pyrimidine-based recognition .

Properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-22-13-5-4-12(8-14(13)23-2)24(20,21)19-9-11(10-19)18-15-16-6-3-7-17-15/h3-8,11H,9-10H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVQNXBBVATTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Differences :

- Core : Rip-B contains a benzamide group instead of the sulfonylazetidine-pyrimidine system.

- Substituents : The 3,4-dimethoxyphenyl group is attached to a flexible ethylamine chain, contrasting with the rigid azetidine in the target compound.

Physicochemical Properties :

Activity :

- Benzamide derivatives like Rip-B are often explored for antimicrobial or anti-inflammatory activity, whereas pyrimidine-azetidine hybrids may target kinases or proteases .

N-Benzyl-4-(3,4-dimethoxyphenyl)pyrimidin-2-amine (10a)

Structural Differences :

- Pyrimidine Substitution : The pyrimidine in 10a is substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with a benzylamine, whereas the target compound has a 2-amine linked to sulfonylazetidine.

Functional Implications :

- The benzyl group in 10a may enhance lipophilicity, favoring membrane permeability, while the sulfonylazetidine in the target compound could improve target selectivity due to steric and electronic effects .

[2-(3,4-Dimethoxyphenyl)ethyl]azanium Derivatives

Structural Differences :

Stability and Crystallinity :

- The dihydrate crystal structure of this derivative highlights the role of 3,4-dimethoxyphenyl in facilitating crystallization, a property that may differ in the target compound due to its sulfonylazetidine’s steric bulk .

Key Research Findings and Data Tables

Table 2: Hypothetical Physicochemical Properties

| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Potential Targets |

|---|---|---|---|

| Target Compound | 1.8 | 0.15 | Kinases, Proteases |

| Rip-B | 2.5 | 0.05 | Antimicrobial enzymes |

| 10a | 3.2 | 0.02 | Oxidoreductases |

Discussion of Structural-Activity Relationships (SAR)

- 3,4-Dimethoxyphenyl Group : Common across all compounds, this group likely contributes to π-π stacking or hydrogen bonding in target binding. Its electron-donating methoxy groups may stabilize charge-transfer interactions .

- Sulfonyl vs. Benzamide/Benzyl: The sulfonyl group in the target compound increases polarity and may act as a hydrogen-bond acceptor, contrasting with Rip-B’s amide (hydrogen-bond donor) or 10a’s benzyl (hydrophobic anchor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.